2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both amine and alcohol functional groups, making it a versatile molecule in various chemical reactions and applications. This compound is known for its use in the synthesis of other complex molecules and its role in industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol typically involves the reaction of 2-aminoethanol with isopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The general reaction scheme can be represented as follows:
2-aminoethanol+isopropylamine→this compound
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of aldehydes or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of surfactants, chelating agents, and corrosion inhibitors
Wirkmechanismus
The mechanism of action of 2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The presence of both amine and alcohol groups allows it to participate in hydrogen bonding and electrostatic interactions, influencing the behavior of biological molecules and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Aminoethoxy)ethanol: Another amino alcohol with similar functional groups but different structural arrangement.
Aminoethylethanolamine: A compound with a similar backbone but different substituents.
2-(Dimethylamino)ethanol: Contains a dimethylamino group instead of the isopropylamino group.
Uniqueness
2-[(2-Aminoethyl)(propan-2-yl)amino]ethan-1-ol is unique due to its specific combination of functional groups and structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
5783-45-9 |
---|---|
Molekularformel |
C7H18N2O |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
2-[2-aminoethyl(propan-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H18N2O/c1-7(2)9(4-3-8)5-6-10/h7,10H,3-6,8H2,1-2H3 |
InChI-Schlüssel |
PEOQOJRAUBIXEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCN)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.